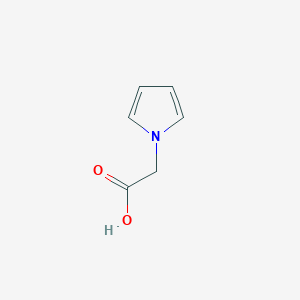

1H-吡咯-1-基乙酸

概述

描述

Synthesis Analysis

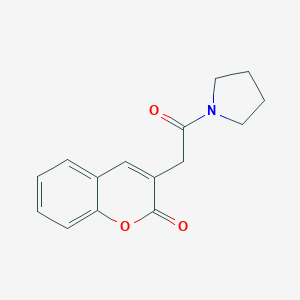

The synthesis of various derivatives of 1H-pyrrol-1-ylacetic acid has been explored through different methodologies. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters was achieved using a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, yielding up to 77% . Another approach involved a Hantzsch synthesis to produce [13C4,15N]1H-pyrrole-2,3,5-tricarboxylic acid, a biomarker for melatonin metabolism, with an overall yield of 12% . Additionally, a novel one-pot synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones was reported, which is a four-component reaction yielding high yields .

Molecular Structure Analysis

The molecular structure of 1H-pyrrol-1-ylacetic acid derivatives has been investigated using various techniques. For example, the potential energy surface of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid was studied using ab initio Hartree-Fock calculations, revealing a kinetically stable conformer with a strong intramolecular hydrogen bond . The crystal structure of 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide was determined by X-ray diffraction, showing that two molecules form a dimer through N–H…O hydrogen bonds .

Chemical Reactions Analysis

Chemical reactions involving 1H-pyrrol-1-ylacetic acid derivatives have been explored, such as the Brønsted acid-catalyzed [6 + 2]-cycloaddition of 2-vinylindoles with in situ generated 2-methide-2H-pyrroles, leading to the synthesis of 2,3-dihydro-1H-pyrrolizines with excellent enantioselectivity . The Knoevenagel condensation was used to prepare 1H-pyrrol-2-ylmethylenes, indicating electronic delocalization between the pyrrole and acid-derived alkene units .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrol-1-ylacetic acid derivatives have been characterized through various spectroscopic methods and electrochemistry. The synthesized 1H-pyrrol-2-ylmethylenes displayed intense π→π* transitions in the UV–visible region, with electronic excitations responsible for the absorption . The stability and conductivity of poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid esters were evaluated, showing potential ionoselective or enantioselective properties .

科学研究应用

吡咯和呋喃合成的创新途径

- Friedrich、Wächtler 和 Meijere (2002) 的一项研究探索了一种使用 2-(酰亚甲基)丙二醇二乙酸酯合成 1,2,4-三取代吡咯的新方法。该方法还导致了取代的甲基吡咯-1-基乙酸酯的产生,展示了 1H-吡咯-1-基乙酸衍生物在有机合成中的多功能性 (Friedrich、Wächtler 和 Meijere,2002).

复杂生物碱和吲哚异喹啉的合成

- Lötter 等人 (2007) 证明了使用 1H-吡咯-1-基乙酸衍生物合成复杂生物碱。他们成功合成了吲哚[2,1-a]异喹啉和吡咯[2,1-a]异喹啉核,突出了该化合物在构建复杂分子结构中的应用 (Lötter 等人,2007).

有机导体中的应用

- Ho-Hoang 等人 (1996) 的一项研究重点关注了由 (1H-吡咯-3-基)乙酸酯衍生的聚(吡咯)的合成和表征。这些材料表现出离子选择性或对映选择性,使其在电子应用中具有潜在用途 (Ho-Hoang 等人,1996).

缓蚀

- Zarrouk 等人 (2015) 合成了新的 1H-吡咯-2,5-二酮衍生物,并研究了它们作为碳钢缓蚀剂的有效性。他们的研究证明了 1H-吡咯-1-基乙酸衍生物在工业应用中保护金属免受腐蚀的潜力 (Zarrouk 等人,2015).

阴离子受体和传感器

- Anzenbacher 等人 (2000) 利用 1H-吡咯-1-基乙酸衍生物创建了对氟化物和氯化物等阴离子具有增强亲和力的中性阴离子受体。这项研究表明了在环境监测和化学传感中的潜在应用 (Anzenbacher 等人,2000).

电化学和光谱性质

- Mert、Demir 和 Cihaner (2013) 合成了基于 1H-吡咯-1-基乙酸的 N 连接聚双吡咯的醚成员。他们的研究重点关注这些化合物的电化学和光谱性质,表明在电子和传感技术中的潜在应用 (Mert、Demir 和 Cihaner,2013).

抗菌剂

- Hublikar 等人 (2019) 使用 (E)-甲基 1H-吡咯-3-羧酸酯合成了新型吡咯衍生物,并评估了它们的抗菌活性。这项研究突出了 1H-吡咯-1-基乙酸衍生物在开发新型抗菌剂中的潜力 (Hublikar 等人,2019).

安全和危害

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 1H-pyrrol-1-ylacetic acid .

Relevant Papers One relevant paper is “A New Pyrrole Alkaloid from Leccinum Extremiorientale” which discusses the isolation of a new pyrrole alkaloid 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid from the fruiting bodies of Leccinum extremiorientale .

作用机制

Target of Action

A structural analog of this compound, a 1h-pyrrolo[2,3-b]pyridine derivative, has been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Based on the structural analog, it can be inferred that the compound might interact with its targets (fgfrs) and inhibit their activity . This inhibition could lead to the disruption of the FGFR signaling pathway, which is often abnormally activated in various types of cancers .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 1H-pyrrol-1-ylacetic acid could potentially disrupt these downstream effects.

Result of Action

Based on the structural analog, it can be inferred that the compound might inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cancer cells .

属性

IUPAC Name |

2-pyrrol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6(9)5-7-3-1-2-4-7/h1-4H,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRZYRWWZQCZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287288 | |

| Record name | 1h-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19167-98-7 | |

| Record name | 19167-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrrole-1-acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5TE365X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

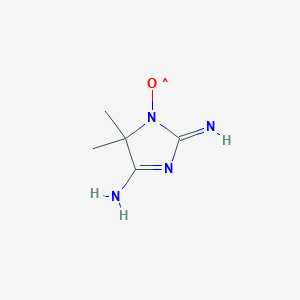

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

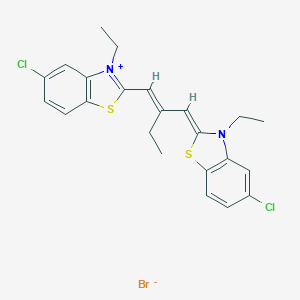

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)